Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a pyrrolopyridine derivative, which is used in the synthesis of pharmaceutical compounds and as a building block in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it is known that pyrrolopyridine derivatives can be synthesized using various methods. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring can lead to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular weight of this compound is 224.65 . The InChI Code is 1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9-6(8(7)11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, has been synthesized. This process involves the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde, leading to compounds with in vitro antibacterial activity (Toja et al., 1986).
- Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates have been prepared starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine. These compounds are anticipated to possess antihypertensive activity (Kumar & Mashelker, 2006).
Applications in Organic Chemistry
- The synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds demonstrates the potential of using mild, nonnucleophilic bases like triethylamine for accessing new libraries of pyrrole derivatives from easily accessible materials (Dawadi & Lugtenburg, 2011).
- A phosphine-catalyzed [4 + 2] annulation process utilizing ethyl 2-methyl-2,3-butadienoate has been developed for the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting a novel method for creating highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Role in Antiviral Research
- Compounds such as 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, created from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, have shown antiviral activity against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus, with no toxicity to Vero cells (Bernardino et al., 2007).
Novel Synthetic Routes and Reactions
- Novel synthetic routes from 1-substituted 2-aminopyrroles have been developed, leading to a variety of 1H-pyrrolo[2,3-b]pyridines, which are valuable intermediates in various chemical syntheses (Brodrick & Wibberley, 1975).
- Efficient synthesis methods for ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in insecticide production, have been developed, demonstrating the compound's industrial potential due to its simplicity and cost-effectiveness (Zhi-li, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9-6(8(7)11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJJWKAUSJQWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701231 | |
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885500-55-0 | |
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.